Sodium tetrakis(4-fluorophenyl)borate dihydrate

Description

The exact mass of the compound this compound, 98% is 450.1390170 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;tetrakis(4-fluorophenyl)boranuide;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BF4.Na.2H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;;/h1-16H;;2*1H2/q-1;+1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGDEJOIBMWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BF4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207683-22-5 | |

| Record name | Na-tetrakis(4-fluorophenyl)borate, 2H2O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Sodium tetrakis(4-fluorophenyl)borate dihydrate?

An In-depth Technical Guide to Sodium Tetrakis(4-fluorophenyl)borate Dihydrate

Introduction: Unveiling a Versatile Analytical Reagent

This compound, often abbreviated as NaTFPB, is a salt composed of a sodium cation and the large, weakly coordinating anion, tetrakis(4-fluorophenyl)borate, along with two molecules of water of hydration. Its significance in chemical and pharmaceutical sciences stems from the unique properties of its anionic component. The tetrakis(4-fluorophenyl)borate anion is characterized by a central boron atom tetrahedrally bonded to four 4-fluorophenyl groups. The strong electron-withdrawing nature of the fluorine atoms delocalizes the negative charge across the large molecular surface, drastically reducing the anion's Lewis basicity and its tendency to coordinate with cations.[1] This "non-coordinating" behavior makes NaTFPB an invaluable tool for studying highly reactive "naked" cations and for applications where minimizing ion-pairing is critical.

This guide provides a comprehensive overview of the compound's properties, core applications, and detailed protocols tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The utility of this compound is fundamentally linked to its distinct chemical and physical properties. It is typically a white to off-white crystalline powder.[2] The presence of the fluorinated phenyl groups confers high solubility in many organic solvents, a crucial feature for its use in various synthetic and analytical pathways.[2]

Core Properties Summary

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₆BF₄Na·2H₂O | [2] |

| Molecular Weight | 450.21 g/mol | [2] |

| CAS Number | 207683-22-5 | [2][3] |

| Appearance | White to almost white powder or crystals | [2][4] |

| Assay | ≥97.0% to ≥98% | [2] |

| Canonical SMILES | O.O.[Na+].Fc1ccc(cc1)--INVALID-LINK--(c3ccc(F)cc3)c4ccc(F)cc4 | |

| InChI Key | MSDGDEJOIBMWJD-UHFFFAOYSA-N |

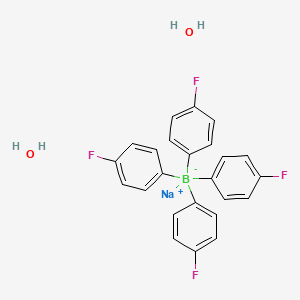

Structural Diagram

The structure of the tetrakis(4-fluorophenyl)borate anion is key to its function. The four bulky fluorophenyl groups sterically shield the central boron atom, enhancing the anion's stability and its weakly coordinating nature.[1]

Caption: Structure of the tetrakis(4-fluorophenyl)borate anion with sodium.

Core Applications in Research and Development

This compound is a versatile reagent with applications spanning analytical chemistry, materials science, and pharmaceutical development.[2][5]

Analytical Chemistry: Ion-Sensing and Titrimetry

A primary application of NaTFPB is in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of potassium (K⁺) and other cations.[2] Its lipophilic nature allows it to be easily incorporated into PVC membranes, where it acts as a cation exchanger, facilitating the selective transport of the target ion across the membrane. This property is leveraged in clinical diagnostics for measuring ion concentrations in biological fluids and in environmental monitoring.[2][5]

Furthermore, it serves as a highly effective titrimetric and precipitation reagent.[6] For example, it is used for the determination of nonionic surfactants and for the gravimetric or potentiometric determination of ions like cesium (Cs⁺) and sulfate (SO₄²⁻) via back-titration methods.[4][7][8]

Drug Development and Formulation

For drug development professionals, NaTFPB offers unique advantages. Its ability to act as a bulky, non-coordinating counterion can be exploited in drug formulation to:

-

Improve Solubility and Bioavailability: By forming a salt with an active pharmaceutical ingredient (API), the resulting complex can exhibit significantly altered solubility profiles, potentially enhancing the bioavailability of poorly soluble drugs.[2][5]

-

Stabilize APIs: It can be used to create stable complexes of APIs, protecting them from degradation during formulation and storage.[5]

-

Facilitate Drug Delivery Systems: Its properties are valuable in the development of advanced drug delivery systems where controlled release and targeting are paramount.[5]

Materials Science and Biochemistry

In materials science, NaTFPB is used in the synthesis of advanced polymers and nanocomposites, where it can contribute to improved thermal stability and mechanical properties.[2] In biochemistry, it finds use as a stabilizing agent for proteins and enzymes, helping to maintain their conformational integrity and activity during complex experimental procedures.[2]

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for one of the most common applications of this compound: the preparation of a PVC membrane for an ion-selective electrode.

Protocol: Fabrication of a Cation-Selective PVC Membrane Electrode

This protocol describes the creation of a membrane suitable for potentiometric sensing, a technique frequently employing NaTFPB.

Objective: To prepare a polymeric membrane that exhibits a selective potentiometric response to a specific cation (e.g., K⁺) in a solution.

Materials:

-

This compound (NaTFPB)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., dioctyl phthalate - DOP, or bis(2-ethylhexyl) sebacate - DOS)

-

Ionophore/Neutral Carrier (selective for the target ion, e.g., Valinomycin for K⁺)

-

Tetrahydrofuran (THF), anhydrous

Workflow Diagram:

Caption: Workflow for preparing a PVC-based ion-selective electrode membrane.

Step-by-Step Procedure:

-

Component Preparation: Precisely weigh the membrane components. A typical mass ratio is approximately 33% PVC, 65-66% plasticizer, 1% ionophore, and 0.1-0.5% NaTFPB.

-

Causality: The PVC provides the structural matrix. The plasticizer ensures the membrane is flexible and allows for the mobility of the ionophore and ions. The ionophore provides the selectivity for the target cation. NaTFPB acts as a lipophilic salt that reduces membrane resistance and ensures a stable, Nernstian response by preventing the co-extraction of hydrophilic anions from the sample into the membrane.

-

-

Dissolution: In a small glass vial, add approximately 5 mL of anhydrous THF. Add the weighed components to the THF.

-

Homogenization: Cap the vial and stir the mixture with a magnetic stirrer or vortex until all components are fully dissolved. The resulting solution, often called a "membrane cocktail," should be clear and slightly viscous.

-

Casting the Membrane: Place a clean, flat glass plate on a level surface. Place a glass ring (e.g., 2-3 cm diameter) onto the plate. Carefully pour the membrane cocktail into the ring.

-

Causality: The level surface ensures a membrane of uniform thickness, which is critical for consistent performance.

-

-

Solvent Evaporation: Cover the setup with a watch glass, leaving a small opening to allow for slow solvent evaporation. Let it stand at room temperature for at least 24 hours.

-

Causality: Slow evaporation is crucial to prevent the formation of pores and to ensure a homogenous, mechanically stable membrane.

-

-

Membrane Mounting: Once the THF has completely evaporated, a transparent, flexible membrane will have formed. Using a sharp cork borer, cut a small disc (e.g., 5-7 mm diameter) from the master membrane. Carefully mount this disc into a commercial or custom-made ISE electrode body.

-

Conditioning: Before use, the electrode must be conditioned by soaking the membrane in a solution of the target ion (e.g., 0.01 M KCl for a potassium-selective electrode) for several hours, or overnight.

-

Trustworthiness: This self-validating step is essential. Conditioning ensures that the membrane-solution interface reaches equilibrium, which is necessary for achieving a stable and reproducible baseline potential. The electrode is now ready for calibration and measurement.

-

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[9][10][11] It may also cause respiratory irritation.[3]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear protective gloves (rubber or plastic), safety goggles conforming to EN 166, and a lab coat.[9][12]

-

Handling: Avoid breathing dust.[3][13] Use only in a well-ventilated area or under a fume hood.[13] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][13] Protect from moisture and direct sunlight.[12]

-

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9][13]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[9][13]

-

Ingestion: Rinse mouth with water and then drink plenty of water. Get medical attention if symptoms occur.[9]

-

Conclusion

This compound is more than a simple salt; it is a sophisticated chemical tool whose unique properties are rooted in the principles of coordination chemistry. Its weakly coordinating anion provides researchers across analytical chemistry, materials science, and drug development with a means to modulate ion activity, enhance solubility, and construct sensitive analytical devices. A thorough understanding of its properties and adherence to established protocols and safety measures are paramount to harnessing its full potential in scientific innovation.

References

- 1. Sodium Tetrakis(4-fluorophenyl)borate | 25776-12-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound, 98% 250 mg | Request for Quote [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. parchem.com [parchem.com]

- 7. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 8. Determination of sulfate ion by potentiometric back-titration using sodium tetrakis (4-fluorophenyl) borate as a titrant and a titrant-sensitive electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.fr [fishersci.fr]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Sodium Tetrakis(4-fluorophenyl)borate | 385812-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Synthesis of Cesibor Dihydrate: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthesis Pathway for Sodium Tetrakis(4-fluorophenyl)borate Dihydrate

Introduction: The Role and Significance of Cesibor Dihydrate

In the landscape of modern analytical and pharmaceutical chemistry, the precision and reliability of reagents are paramount. Cesibor, a trade name for Sodium Tetrakis(4-fluorophenyl)borate, is a compound of significant interest. It is primarily utilized as a highly selective precipitation reagent for cesium ions and as a titrimetric reagent for nonionic surfactants[1]. The dihydrate form, Cesibor dihydrate, is often preferred for its stability and ease of handling. This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The synthesis is centered around a Grignard reaction, a cornerstone of organometallic chemistry, offering a reliable route to this valuable analytical tool.

Core Synthesis Pathway: A Mechanistic Overview

The synthesis of Sodium Tetrakis(4-fluorophenyl)borate hinges on the formation of four carbon-boron bonds in a tetrahedral arrangement around a central boron atom. The most prevalent and efficient method to achieve this is through the use of a Grignard reagent. This pathway can be dissected into two primary stages:

-

Formation of the Grignard Reagent: 4-Fluorophenylmagnesium bromide is prepared by the reaction of 1-bromo-4-fluorobenzene with magnesium metal in an anhydrous ether solvent. This step is critical as the Grignard reagent is highly reactive and moisture-sensitive.

-

Reaction with a Boron Source and Formation of the Borate Salt: The freshly prepared Grignard reagent is then reacted with a suitable boron source, typically sodium tetrafluoroborate (NaBF₄). The 4-fluorophenyl groups from the Grignard reagent displace the fluoride ions on the boron atom, leading to the formation of the tetrakis(4-fluorophenyl)borate anion. Subsequent work-up and crystallization from an aqueous medium yield the desired sodium salt as a dihydrate.

The overall reaction can be summarized as follows:

4 (4-FC₆H₄)MgBr + NaBF₄ → NaB(4-FC₆H₄)₄ + 4 MgBrF

This method is favored due to its high yield and the ready availability of the starting materials. The choice of a fluorinated aryl group enhances the stability and weakly coordinating nature of the resulting anion, a desirable characteristic for many of its applications.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound. Adherence to anhydrous techniques in the initial stages is crucial for the success of the synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 17.5 g | 0.1 |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |

| Sodium Tetrafluoroborate | NaBF₄ | 109.80 | 2.74 g | 0.025 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | (catalyst) |

| Saturated Aqueous Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Distilled Water | H₂O | 18.02 | As needed | - |

Procedure

Part 1: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initiation of Grignard Reaction: The flask is charged with magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine. The iodine acts as an initiator for the reaction.

-

Addition of Aryl Halide: A solution of 1-bromo-4-fluorobenzene (17.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution (approximately 5 mL) is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Completion of Grignard Formation: Once the reaction has initiated, the remaining 1-bromo-4-fluorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of 4-fluorophenylmagnesium bromide will be dark and cloudy.

Part 2: Synthesis and Isolation of this compound

-

Reaction with Boron Source: In a separate flask, sodium tetrafluoroborate (2.74 g, 0.025 mol) is suspended in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled in an ice bath.

-

Addition of Grignard Reagent: The freshly prepared 4-fluorophenylmagnesium bromide solution is added slowly via a cannula or dropping funnel to the suspension of sodium tetrafluoroborate with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate while cooling the flask in an ice bath. This will precipitate magnesium salts.

-

Extraction: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with distilled water (2 x 50 mL) and then dried over anhydrous sodium sulfate.

-

Crystallization of the Dihydrate: The dried ether solution is filtered, and the solvent is removed under reduced pressure to yield a crude solid. This solid is then dissolved in a minimal amount of hot water. Upon cooling to room temperature and then in an ice bath, white crystals of this compound will precipitate.

-

Final Purification: The crystals are collected by vacuum filtration, washed with a small amount of cold water, and then dried in a desiccator over a suitable drying agent to a constant weight.

Visualization of the Synthesis Pathway and Workflow

To further elucidate the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis of Cesibor dihydrate.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors. The use of a well-established Grignard reaction provides a predictable and high-yielding pathway. The visual cues during the reaction, such as the initiation of the Grignard formation and the precipitation of magnesium salts during work-up, serve as in-process checks. The final purification by recrystallization is a critical step that not only purifies the product but also allows for the formation of the desired dihydrate crystalline form. The purity of the final product can be readily assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Conclusion

The synthesis of Cesibor dihydrate (this compound) via the Grignard pathway is a robust and accessible method for producing this important analytical reagent. By carefully following the detailed protocol and adhering to good laboratory practices, particularly with respect to anhydrous conditions, researchers and drug development professionals can reliably synthesize high-purity Cesibor dihydrate for their specific applications. The understanding of the underlying chemical principles and the rationale behind each experimental step, as outlined in this guide, empowers the scientist to troubleshoot and optimize the synthesis as needed.

References

Discovery and history of fluorinated tetraphenylborates

An In-depth Technical Guide: The Genesis and Evolution of Fluorinated Tetraphenylborates: From Chemical Curiosities to Indispensable Tools

Foreword

In the landscape of modern chemistry, the ability to generate and stabilize highly reactive cationic species is paramount. It is the bedrock upon which countless catalytic cycles, polymerization reactions, and electrochemical systems are built. The pursuit of this capability led to the development of a unique class of molecules: weakly coordinating anions (WCAs). Among these, the fluorinated tetraphenylborates stand as titans, their discovery marking a pivotal moment in synthetic chemistry. This guide offers a comprehensive exploration of their journey, from the limitations of their parent compound to the design, synthesis, and application of these remarkably stable and "innocent" anions. We will delve into the causal chemistry behind their design, provide field-tested synthetic protocols, and examine their impact across diverse scientific disciplines, from catalysis to the frontiers of drug development.

Part 1: The Precursor and the Problem: A Historical Perspective

The Dawn of Tetraarylborates: The Wittig Era

The story of fluorinated tetraphenylborates begins with their simpler, non-fluorinated ancestor, the tetraphenylborate anion, [B(C₆H₅)₄]⁻. While organoboron chemistry was explored in the early 20th century, the breakthrough synthesis of sodium tetraphenylborate was reported by Georg Wittig and his colleagues in 1949.[1] They discovered that phenylmagnesium bromide could react with sodium tetrafluoroborate to produce the salt in a straightforward manner.[2] This new anion quickly found a niche in analytical chemistry as an excellent precipitating agent for heavy alkali metal ions like potassium, rubidium, and cesium, a property stemming from the formation of highly insoluble crystalline salts.[2][3] Its large size and lipophilic nature also made it a useful counterion in organometallic chemistry, capable of solubilizing metal complexes in organic solvents.[2]

The Achilles' Heel: The Limitations of "Innocence"

Despite its utility, the tetraphenylborate anion was far from a perfect "innocent" bystander in chemical reactions. Its primary limitation was its moderate stability. The B-C bonds are susceptible to protonolysis in the presence of strong acids, and the phenyl rings can be vulnerable to attack by strong oxidants or highly electrophilic cations—the very species it was often intended to stabilize.[2][4] This reactivity restricted its use to relatively mild conditions and non-acidic cations, leaving a significant gap in the chemist's toolkit. The need for a more robust, less reactive, and truly weakly coordinating anion was clear.

The Fluorine Solution: Kobayashi's 1981 Breakthrough

The quest for a superior WCA led researchers to fluorine chemistry. The high electronegativity of fluorine atoms creates powerful inductive electron-withdrawing effects, which can stabilize the anion by delocalizing the negative charge. Furthermore, replacing hydrogen with larger fluorine or trifluoromethyl (CF₃) groups provides a more substantial steric shield around the central boron atom.

This line of reasoning culminated in the seminal work of a team led by Japanese chemist Hiroshi Kobayashi in 1981. They reported the first synthesis of a highly fluorinated tetraphenylborate: sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, Na[B(3,5-(CF₃)₂C₆H₃)₄].[5] This anion, often abbreviated as [BArF₂₄]⁻ and nicknamed "BARF," represented a paradigm shift. The strategic placement of two powerful electron-withdrawing CF₃ groups on each phenyl ring dramatically enhanced the anion's stability and reduced its coordinating ability to an unprecedented degree.[4][5] This discovery unlocked the ability to isolate and study extremely reactive cations, fundamentally changing the landscape of catalysis and inorganic chemistry.

Part 2: Synthesis and Methodologies: A Practical Guide

The synthesis of fluorinated tetraphenylborates relies on the principles of organometallic chemistry, typically involving the reaction of a fluorinated aryl-metal species with a boron electrophile. The protocols, while conceptually straightforward, demand rigorous technique due to the sensitivity of the intermediates to air and moisture.

General Synthetic Workflow

The core strategy involves a two-step process. First, a highly nucleophilic fluorinated aryl species (a Grignard or organolithium reagent) is generated. Second, this nucleophile is reacted with a boron trihalide, which displaces the halides to form the tetra-coordinate borate anion.

Caption: General workflow for fluorinated tetraphenylborate synthesis.

Detailed Protocol: Safe Preparation of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)

This protocol is adapted from the reliable method developed by Yakelis and Bergman, designed to enhance safety and purity.[5]

Materials:

-

1-bromo-3,5-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Sodium tetrafluoroborate (NaBF₄)

-

Anhydrous solvents (for washing and extraction)

Methodology:

-

Grignard Reagent Formation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried flask containing anhydrous Et₂O. Slowly add a solution of 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous Et₂O. The reaction is exothermic and should initiate spontaneously. If not, gentle warming or the addition of an iodine crystal may be required. Stir the mixture until the magnesium is consumed, yielding the Grignard reagent, (3,5-(CF₃)₂C₆H₃)MgBr.

-

Borate Synthesis: In a separate flame-dried flask under inert atmosphere, create a slurry of NaBF₄ in anhydrous Et₂O. Cool the slurry in an ice bath.

-

Reaction: Slowly add the prepared Grignard reagent to the NaBF₄ slurry via cannula transfer. The reaction is typically stirred at room temperature overnight. The stoichiometry requires four equivalents of the Grignard reagent per equivalent of NaBF₄.

-

Workup and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: The crude sodium salt can be purified by recrystallization from a suitable solvent system, such as acetone/hexane, to yield pure NaBArF₂₄ as a white solid.

Self-Validation Note: The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹⁹F, ¹¹B) and elemental analysis. A key indicator of purity is the absence of residual starting materials and solvent.

Part 3: Physicochemical Properties - The Foundation of Functionality

The unique properties of fluorinated tetraphenylborates are a direct consequence of their molecular structure. The combination of steric bulk and powerful inductive effects from the fluorinated substituents governs their behavior.

The Defining Trait: Weak Coordination

A weakly coordinating anion must have a low charge density and be sterically hindered to prevent it from binding strongly to a cation.[6] Fluorinated tetraphenylborates excel in this role. The numerous electronegative fluorine atoms pull electron density away from the phenyl rings and, ultimately, from the central boron atom. This delocalizes the single negative charge over the entire large molecule, making it a very "soft" and non-nucleophilic anion.[7] The bulky fluorinated aryl groups act like a protective shell, physically preventing the anion from getting close to a cationic center.[7]

Comparative Properties of Tetraphenylborate Anions

The introduction of fluorine has a profound and quantifiable effect on the anion's properties.

| Property | [B(C₆H₅)₄]⁻ | [B(C₆F₅)₄]⁻ (BArF₂₀⁻) | [B(3,5-(CF₃)₂C₆H₃)₄]⁻ (BArF₂₄⁻) |

| Molar Mass ( g/mol ) | 319.2 | 679.1 | 860.0 |

| Stability to Acid | Decomposes in strong acid[2] | Significantly more stable | Exceptionally stable[4] |

| Electrochemical Stability | Oxidation at ~+1.23 V vs Fc/Fc⁺[1] | Higher oxidation potential | Unstable at high positive potentials[8][9] |

| Lipophilicity/Solubility | Confers lipophilicity[2] | Highly lipophilic | Extremely lipophilic[4] |

| Coordinating Ability | Weakly coordinating | Very weakly coordinating[6] | Exceptionally weakly coordinating[5][6] |

Note: Specific values can vary based on the cation and solvent system.

Part 4: Applications in Science and Technology

The revolutionary properties of fluorinated tetraphenylborates have made them indispensable in numerous fields.

Enabling Modern Catalysis

Perhaps their most significant impact has been in the field of homogeneous catalysis, particularly olefin polymerization. Many modern catalysts, such as metallocenes, require activation by abstracting an anionic ligand (e.g., methyl) to generate a highly electrophilic, catalytically active metal cation.[10] A WCA is essential to stabilize this reactive cation without coordinating to it, which would block the active site. The use of [BArF₂₄]⁻ allows the formation of "naked" metal cations that exhibit extremely high catalytic activity.

Caption: Role of [BArF₂₄]⁻ in activating a metallocene catalyst.

Advancements in Electrochemistry

The high solubility of their salts in organic solvents and their general inertness make fluorinated tetraphenylborates attractive candidates for use as electrolytes in batteries and other electrochemical devices.[8] They can help create electrolytes with high ionic conductivity. However, their electrochemical stability window is a critical limitation; they can undergo oxidative decomposition at high positive potentials, which can be detrimental to device performance.[8][9] Recent research has explored creating metal-organic frameworks (MOFs) from functionalized tetraphenylborates to serve as solid-state electrolytes for various metal ions.[11]

Emerging Roles in Drug Development and Delivery

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[12][13] While fluorinated tetraphenylborates are not typically active pharmaceutical ingredients themselves, their properties are highly relevant to drug development.

-

Lipophilic Ion Pairing: They can be used as counterions for cationic drugs to increase their lipophilicity. This can enhance the drug's solubility in lipid-based formulations and potentially improve its permeation across biological membranes.

-

Stabilizing Agents: In complex formulations, they could serve to stabilize reactive cationic species, much like they do in catalysis.

-

Inspiration for Drug Carrier Design: The principles behind the design of these anions—creating stable, functionalized, and sterically defined aromatic structures—are being applied in other areas. For example, fluorinated covalent organic frameworks (COFs) have been synthesized and investigated as highly effective carriers for drug delivery, where the fluorine groups can enhance drug loading capacity through hydrogen bonding.[14]

Conclusion

The journey from the discovery of tetraphenylborate to the sophisticated design of its highly fluorinated derivatives is a testament to the power of rational molecular engineering. By addressing the inherent stability issues of the parent anion with the unique properties of fluorine, chemists like Hiroshi Kobayashi created a tool that has become fundamental to modern science. Fluorinated tetraphenylborates have enabled the synthesis of previously inaccessible compounds, catalyzed reactions with unprecedented efficiency, and continue to inspire new designs in materials science and medicinal chemistry. Their history underscores a core principle of scientific progress: the identification of a limitation is often the first step toward a revolutionary discovery.

References

- 1. webqc.org [webqc.org]

- 2. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 3. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated tetraphenylborate anion - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Understanding weakly coordinating anions: tetrakis(pentafluorophenyl)borate paired with inorganic and organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrochemical instability of highly fluorinated tetraphenyl borates and syntheses of their respective biphenyls - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Electrochemical instability of highly fluorinated tetraphenyl borates and syntheses of their respective biphenyls. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. A tetraphenylborate-based anionic metal–organic framework as a versatile solid electrolyte for fast Li+, Na+, K+, Mg2+, Ca2+, and Zn2+ transportation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Tetrakis(4-fluorophenyl)borate Dihydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of Sodium Tetrakis(4-fluorophenyl)borate Dihydrate. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind its utility, offering field-proven insights into its function as a versatile chemical reagent.

Core Chemical and Physical Properties

This compound, with the chemical formula NaB(C₆H₄F)₄·2H₂O, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a central boron atom tetrahedrally bonded to four fluorophenyl groups, is key to its unique properties and wide-ranging applications.[2] The presence of fluorine atoms enhances the compound's stability and influences its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆BF₄Na·2H₂O | [1] |

| Molecular Weight | 450.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 207683-22-5 | [1] |

The Chemistry of a Weakly Coordinating Anion

The tetrakis(4-fluorophenyl)borate anion, [B(C₆H₄F)₄]⁻, is classified as a weakly coordinating anion (WCA). This characteristic is central to many of its applications. WCAs are large, sterically hindered anions with a delocalized negative charge, which results in a very low propensity to coordinate with cations. The electron-withdrawing nature of the fluorine atoms on the phenyl rings further disperses the negative charge, making the anion exceptionally stable and non-reactive towards cationic species. This "non-coordinating" nature is crucial in catalysis and electrochemistry, where it can stabilize highly reactive cationic intermediates without interfering with their chemical activity.

Synthesis and Purification

A common and effective method for the synthesis of sodium tetrakis(4-fluorophenyl)borate involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with sodium tetrafluoroborate (NaBF₄). The general reaction scheme is as follows:

4 FC₆H₄MgBr + NaBF₄ → NaB(C₆H₄F)₄ + 4 MgBrF

This reaction is typically carried out in an anhydrous ethereal solvent under an inert atmosphere to prevent the highly reactive Grignard reagent from decomposing.

Diagram: Synthesis of Sodium Tetrakis(4-fluorophenyl)borate

Caption: Synthesis pathway of Sodium Tetrakis(4-fluorophenyl)borate.

Purification of the crude product is typically achieved through recrystallization from a suitable solvent to yield the dihydrate form of the compound.

Key Applications in Research and Development

The unique properties of this compound make it a valuable tool in several scientific and industrial domains.

Analytical Chemistry

A primary application of this compound is in the field of analytical chemistry, particularly in the fabrication of ion-selective electrodes (ISEs) .[4] The lipophilic nature of the tetrakis(4-fluorophenyl)borate anion allows for its incorporation into PVC membranes. These membranes can then selectively interact with specific cations in a sample, generating a potential difference that can be measured and correlated to the cation's concentration. This is particularly useful for the determination of various cations in complex matrices.[3]

Another significant analytical application is as a titrant for the determination of cationic and nonionic surfactants .[5] The borate salt reacts with these surfactants to form an insoluble ion-pair, allowing for their quantification via potentiometric titration.

Experimental Protocol: Potentiometric Titration of Benzalkonium Chloride

This protocol outlines a general procedure for the determination of benzalkonium chloride (a cationic surfactant) using sodium tetrakis(4-fluorophenyl)borate as a titrant.

Materials:

-

This compound

-

Benzalkonium chloride standard solution

-

Deionized water

-

Methanol

-

Potentiometric titrator with a suitable ion-selective electrode (e.g., surfactant-sensitive electrode)

-

Burette

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Titrant: Prepare a standardized solution of sodium tetrakis(4-fluorophenyl)borate (e.g., 0.01 M) in deionized water.

-

Sample Preparation: Accurately weigh a sample containing benzalkonium chloride and dissolve it in a suitable solvent, such as a mixture of water and methanol, to ensure complete dissolution.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the ion-selective electrode and the reference electrode into the solution.

-

Titration: Titrate the sample solution with the standardized sodium tetrakis(4-fluorophenyl)borate solution. Record the potential (in mV) as a function of the titrant volume added.

-

Endpoint Determination: The endpoint of the titration is identified by the point of maximum inflection in the titration curve (a plot of potential vs. titrant volume).

-

Calculation: Calculate the concentration of benzalkonium chloride in the sample based on the volume of titrant consumed at the endpoint and the stoichiometry of the reaction.

Diagram: Potentiometric Titration Workflow

Caption: Workflow for potentiometric titration using Sodium Tetrakis(4-fluorophenyl)borate.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound is explored for its potential to enhance the solubility and bioavailability of poorly soluble drugs .[3] The large, hydrophobic anion can form ion pairs with cationic drug molecules, increasing their lipophilicity and facilitating their dissolution in lipid-based formulation systems. This can lead to the formation of amorphous solid dispersions, where the drug is molecularly dispersed within a carrier matrix, preventing crystallization and maintaining a supersaturated state, which can significantly improve oral absorption.[6][7] The mechanism involves disrupting the crystal lattice of the drug and forming stable, amorphous drug-excipient complexes.

Materials Science and Organic Synthesis

The compound serves as a versatile reagent in materials science for the synthesis of advanced materials such as polymers and nanocomposites.[3] Its ability to act as a cation exchanger is utilized in the preparation of organic nanoparticles.[1] Furthermore, it is employed in the synthesis of ionic liquids , which are valued for their unique properties and applications as "green" solvents and electrolytes.[3]

In organic synthesis , sodium tetrakis(4-fluorophenyl)borate can act as a source of the fluorophenyl group in certain cross-coupling reactions. It has also been investigated as a phase-transfer catalyst in aqueous media, where it can facilitate the reaction between water-insoluble organic substrates and water-soluble reagents by forming a colloidal dispersion.[8]

Spectroscopic and Thermal Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound. The key nuclei for analysis are ¹H, ¹³C, ¹⁹F, and ¹¹B.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons of the fluorophenyl groups.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the fluorophenyl rings.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing a characteristic signal for the fluorine atoms on the phenyl rings. The chemical shift is typically around -159 to -160 ppm relative to a standard.[9][10]

-

¹¹B NMR: The boron NMR spectrum exhibits a single resonance characteristic of a tetracoordinate boron atom, typically in the range of -6 to -7 ppm.[11] The observation of a single, sharp peak confirms the tetrahedral geometry around the boron center.

Thermal Stability

Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of this compound. The initial weight loss observed in a TGA curve typically corresponds to the loss of the two water molecules of hydration. The decomposition of the anhydrous salt occurs at higher temperatures, though a specific decomposition temperature range is not consistently reported in the literature and can be influenced by the heating rate and atmosphere. The decomposition of similar tetraarylborates can be complex, potentially leading to the formation of various boron-containing species and fluorinated organic compounds.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator, should be worn when handling the solid material. It should be used in a well-ventilated area. The compound is hygroscopic and should be stored in a tightly sealed container in a dry place.[5] It is incompatible with strong oxidizing agents.[5]

Conclusion

This compound is a multifaceted compound with significant utility across various scientific disciplines. Its core strength lies in the properties of its weakly coordinating anion, which imparts stability and unique reactivity to the salt. For researchers and professionals in drug development, a thorough understanding of its chemical principles, handling requirements, and diverse applications is essential for leveraging its full potential in analytical method development, formulation science, and synthetic chemistry.

References

- 1. Sodium tetrakis(4-fluorophenyl)borate 98 207683-22-5 [sigmaaldrich.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbr.in [ijpbr.in]

- 8. Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water [organic-chemistry.org]

- 9. unige.ch [unige.ch]

- 10. escholarship.org [escholarship.org]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to Weakly Coordinating Anions: Principles, Design, and Applications

Introduction: The Pursuit of Cationic Freedom

In the vast landscape of chemistry, the interplay between cations and anions governs everything from reaction mechanisms to material properties. For decades, chemists striving to isolate and study highly reactive, electrophilic cations were hampered by the coordinating nature of traditional anions.[1][2] These anions, such as tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻), would often bind to the cationic center, masking its true reactivity and preventing the formation of desired products.[1] This limitation spurred the development of a revolutionary class of molecules: weakly coordinating anions (WCAs) .[1][2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of WCAs. We will delve into their fundamental principles, explore the logic behind their design, detail their synthesis and characterization, and showcase their transformative applications across various scientific disciplines.

Deconstructing Anion Coordination: The Genesis of WCAs

The core principle of a WCA is to minimize its interaction with a corresponding cation.[1][3] This "weak coordination" is not an absence of interaction—as true "non-coordination" is a theoretical impossibility in condensed phases—but rather the replacement of a few strong, localized interactions with numerous weak, delocalized ones.[3][4][5] The ideal WCA possesses a unique combination of properties:

-

Large Ionic Size: A larger anion inherently leads to a greater separation between the cation and the anion's center of charge, reducing electrostatic attraction.[3]

-

Charge Delocalization: The negative charge is spread out over a large molecular surface, often through the use of electron-withdrawing groups, making the anion less nucleophilic and basic.[6][7]

-

Chemical Inertness: WCAs must be robust and resistant to degradation by highly reactive electrophiles and oxidizing agents.[4][8] This is often achieved by incorporating chemically stable moieties, such as perfluorinated groups.[3][8]

-

Low Polarizability: A "Teflon-like" surface, often created by fluorine atoms, dampens the efficiency of ion pairing.[3]

The historical progression from anions once considered "non-coordinating," like perchlorate (ClO₄⁻), to the sophisticated WCAs of today reflects an ever-deepening understanding of these principles.[1]

Architectural Design of Weakly Coordinating Anions

The rational design of WCAs is a testament to the power of molecular engineering. Several key strategies are employed to achieve the desired properties of weak coordination.

Key Design Principles

The overarching goal is to create a large, chemically robust anion where the negative charge is effectively "hidden" from the cation. This is achieved through:

-

Steric Encumbrance: Bulky substituents are strategically placed to physically obstruct the cation's approach to the anionic core.

-

Inductive Effects: The incorporation of highly electronegative atoms or groups, such as fluorine or trifluoromethyl (CF₃) groups, pulls electron density away from the core, delocalizing the negative charge.

-

Resonance Stabilization: For anions with π-systems, resonance structures can effectively distribute the negative charge over multiple atoms.

The synergy of these principles results in anions that are poor Lewis bases and nucleophiles, allowing for the stabilization of highly reactive cationic species.

Major Classes of Weakly Coordinating Anions

Several families of WCAs have emerged as workhorses in modern chemistry, each with its own synthetic advantages and characteristic properties.

2.2.1. Boron-Based Anions

Highly fluorinated tetraphenylborates, such as tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, [B(Ar^F)₄]⁻ (often called "BARF"), are among the most widely used WCAs.[6] Their synthesis has been refined to allow for large-scale preparation.[6]

Another significant class of boron-based WCAs are the carborane anions .[9] These icosahedral cages of boron and carbon atoms, such as the 1-carba-closo-dodecaborate anion [CHB₁₁H₁₁]⁻ and its halogenated derivatives, offer exceptional chemical inertness and delocalization of the negative charge over the entire cage structure.[7][9] Their versatility is enhanced by the ability to functionalize the carbon and boron vertices.[10]

2.2.2. Aluminum-Based Anions

Fluorinated alkoxyaluminates, particularly those of the type [Al(OR^F)₄]⁻, are another prominent class of WCAs.[3] The use of bulky and electron-withdrawing perfluorinated alkoxy groups, such as perfluoro-tert-butoxy (OC(CF₃)₃), effectively shields the aluminum center and delocalizes the negative charge.[1][11] These anions are known for their high thermal stability and are accessible on a preparative scale.[5]

2.2.3. Other Notable Classes

While borates and aluminates are the most common, other classes of WCAs have been developed for specific applications. These include:

-

Phosphate-based anions: Such as the tris(tetrachlorobenzenediolato)phosphate(V) or "trisphat" anion.[12]

-

Carbanions: While traditionally viewed as reactive species, highly stabilized carbanions with extensive charge delocalization can act as WCAs.[13][14]

-

Silicate-based anions: A newer class based on alkyl or aryl substituted silicates bearing fluorinated ligands has shown promise, offering a wide electrochemical stability window.[15]

Comparative Overview of Common WCAs

The choice of a WCA for a particular application depends on a careful consideration of its properties. The following table provides a summary of key characteristics for some of the most common WCAs.

| Anion Class | Common Examples | Key Features | Typical Applications |

| Borates | [B(C₆F₅)₄]⁻, [B(Ar^F)₄]⁻ | High stability, good solubility in organic solvents. | Catalysis, stabilization of reactive cations.[6] |

| Aluminates | [Al(OC(CF₃)₃)₄]⁻ | High thermal stability, accessible in large scale.[5] | Catalysis, electrolytes.[16] |

| Carboranes | [CHB₁₁Cl₁₁]⁻, [HCB₁₁Cl₁₀OTf]⁻ | Exceptional chemical inertness, 3D aromaticity.[7][9][17] | Stabilization of superacids and highly electrophilic cations.[9] |

| Silicates | [RSiF₂₄]⁻ | Wide electrochemical window, tunable properties. | Electrochemistry, magnesium batteries.[15] |

Synthesis and Characterization of Weakly Coordinating Anions

The practical utility of WCAs is contingent on their accessible synthesis and thorough characterization. The synthetic routes often involve the reaction of a potent Lewis acid with a suitable salt.

General Synthetic Strategies

A common approach to synthesizing borate- and aluminate-based WCAs involves the reaction of a strong Lewis acid, such as B(C₆F₅)₃ or Al(OC(CF₃)₃)₃, with a halide or alkoxide salt.[6][11][18] For instance, the widely used lithium salt of tetrakis(pentafluorophenyl)borate can be prepared by reacting LiB(C₆F₅)₄ with a suitable precursor.

Carborane anions are typically synthesized through multi-step procedures starting from borane clusters.[10][19] Halogenation of the parent carborane anion is a common method to enhance its weak coordinating ability.[20]

Experimental Protocol: Synthesis of a Silver Carborane Salt

The following protocol outlines a representative synthesis of a silver(I) salt of a C-methylated hexahalocarborane anion, which are useful reagents for introducing the WCA into a system.[19]

Objective: To synthesize Ag(1-CH₃–CB₁₁H₅X₆) where X = Cl, Br, or I.

Materials:

-

Cesium salt of the hexahalocarborane anion, Cs(CB₁₁H₆X₆)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Silver nitrate (AgNO₃)

-

Diethyl ether (Et₂O)

-

Toluene

-

Water

Procedure:

-

C-Methylation:

-

Suspend Cs(CB₁₁H₆X₆) in diethyl ether.

-

Add n-BuLi dropwise at room temperature and stir for several hours to form the lithium salt.

-

Cool the mixture and add methyl iodide. Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the C-methylated carborane anion as its lithium salt.

-

-

Metathesis with Silver Nitrate:

-

Dissolve the crude lithium salt of the C-methylated carborane in toluene.

-

Prepare an aqueous solution of silver nitrate.

-

Combine the two solutions and stir vigorously for several hours.

-

Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.

-

The resulting solid is the desired silver carborane salt, Ag(1-CH₃–CB₁₁H₅X₆).

-

Characterization: The product should be characterized by:

-

NMR Spectroscopy: ¹H, ¹¹B, and ¹³C NMR to confirm the structure and purity.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes.

-

Mass Spectrometry: To confirm the molecular weight of the anion.

-

Single-Crystal X-ray Diffraction: To determine the solid-state structure.

Characterization Techniques

A combination of spectroscopic and analytical techniques is crucial for unequivocally characterizing WCAs and their salts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (e.g., ¹¹B, ¹⁹F, ²⁷Al) is indispensable for probing the structure and environment of the WCA.

-

X-ray Crystallography: Provides definitive structural information in the solid state, revealing details about ion pairing and coordination.

-

Vibrational Spectroscopy (IR and Raman): Offers insights into the bonding and symmetry of the anion.

-

Mass Spectrometry: Confirms the mass-to-charge ratio of the anion.

-

Electrochemical Methods: Cyclic voltammetry is used to determine the electrochemical window of the WCA, a critical parameter for electrochemical applications.[15][21]

Applications of Weakly Coordinating Anions

The unique properties of WCAs have enabled breakthroughs in numerous areas of chemistry. By providing a chemically inert and non-interfering environment, they have allowed for the isolation and study of previously elusive reactive species and have paved the way for the development of novel catalysts and materials.

Catalysis

WCAs are essential components of many modern homogeneous catalysts, particularly in the field of olefin polymerization.[1] They are used to generate highly electrophilic, coordinatively unsaturated metal centers that are the active catalytic species.[1] The WCA stabilizes the cationic metal complex without coordinating to it, leaving a vacant site for the olefin substrate to bind and polymerize.

Figure 1: Role of a WCA in generating an active polymerization catalyst.

Stabilization of Reactive Cations

WCAs have been instrumental in the isolation and characterization of a wide array of highly reactive cations, including silylium ions, carbocations, and exotic main-group cations.[9][22] This has allowed for fundamental studies of their structure, bonding, and reactivity, providing experimental validation for theoretical predictions.

Electrochemistry and Materials Science

In electrochemistry, WCAs are employed as supporting electrolytes in non-aqueous systems.[8][21] Their high solubility in low-polarity organic solvents, large electrochemical windows, and high ionic conductivity make them ideal for applications in batteries, supercapacitors, and electrochemical sensors.[8][21][23] For example, aluminate-based WCAs have shown promise in improving the performance of lithium-ion batteries.[16]

Figure 2: Key properties of WCAs in electrochemical applications.

Challenges and Future Outlook

Despite the significant advances in the field of weakly coordinating anions, challenges remain. The synthesis of some WCAs can be complex and costly, limiting their widespread use.[15] Furthermore, even the "weakest" coordinating anions can still interact with extremely electrophilic cations, influencing their reactivity.

Future research will likely focus on the design and synthesis of even less coordinating and more robust anions. The development of new synthetic methodologies that are more efficient and scalable is also a key area of interest. As our understanding of the subtle interplay between cations and anions continues to grow, we can expect the development of novel WCAs that will open up new frontiers in chemistry, from the creation of highly active catalysts to the development of next-generation energy storage devices.

References

- 1. Non-coordinating anion - Wikipedia [en.wikipedia.org]

- 2. Weakly coordinating anion - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Weakly Coordinating Anions — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 4. cuvillier.de [cuvillier.de]

- 5. cuvillier.de [cuvillier.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cuvillier.de [cuvillier.de]

- 9. Carborane Anions: As Weakly Coordinating Counterions and Coordinating Ligands for Catalyst Design [escholarship.org]

- 10. High Yield C-Derivatization of Weakly Coordinating Carborane Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. weakly coordinating anions: Topics by Science.gov [science.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carbon-Based Weakly Coordinating Anions: Molecular Design, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Silicate Platform as Weakly-Coordinating Anions for Diverse Organometallic and Electrochemical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 17. Triflyloxy-substituted carboranes as useful weakly coordinating anions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Research Portal [openresearch.surrey.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Reactive p-block cations stabilized by weakly coordinating anions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00672D [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Role of Fluorine in Tetraphenylborate Compounds

Abstract

The strategic incorporation of fluorine into the tetraphenylborate scaffold has revolutionized the field of coordination chemistry and catalysis. The parent tetraphenylborate anion, [B(C₆H₅)₄]⁻, while historically significant, suffers from limited chemical stability, restricting its use with highly reactive or oxidative species. Fluorination of the phenyl rings, particularly with trifluoromethyl or pentafluoro groups, dramatically alters the electronic and steric properties of the anion. This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and multifaceted applications of fluorinated tetraphenylborates. We will delve into the causal relationship between fluorine substitution and the resultant increase in stability, lipophilicity, and the all-important "weakly coordinating" nature of these anions. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage these powerful chemical tools.

From Instability to Indispensability: The Rationale for Fluorinating Tetraphenylborate

The tetraphenylborate anion, [BPh₄]⁻, was an early example of a bulky, charge-delocalized anion. However, its utility is hampered by a propensity for hydrolysis and decomposition, particularly in the presence of strong electrophiles or oxidizing agents.[1] This instability stems from the susceptibility of the phenyl C-B bonds to cleavage. For chemists seeking to isolate and study highly reactive, electrophilic cations—essential intermediates in catalysis and synthesis—a more robust counterion was required.

The solution was found in the unique properties of fluorine. By substituting hydrogen atoms on the phenyl rings with highly electronegative fluorine atoms or trifluoromethyl (-CF₃) groups, the inherent drawbacks of [BPh₄]⁻ were overcome.[1] This strategic fluorination accomplishes several critical objectives simultaneously:

-

Inductive Electron Withdrawal: The powerful electron-withdrawing effect of fluorine pulls electron density away from the aromatic rings and, ultimately, from the central boron atom. This disperses the negative charge over a much larger number of electronegative atoms.[1]

-

Steric Shielding: The fluorine atoms provide a protective steric sheath around the vulnerable C-B bonds, hindering the approach of reactive species.

-

Enhanced Lipophilicity: The C-F bond is significantly more lipophilic than the C-H bond, drastically increasing the solubility of the anion and its salts in non-polar organic solvents.[2][3][4]

These modifications gave rise to a new class of "weakly coordinating anions" (WCAs), most notably tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻ (often abbreviated as [BArF₂₀]⁻), and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, [B(3,5-(CF₃)₂C₆H₃)₄]⁻ (commonly known as [BArF₂₄]⁻ or the affectionate nickname "BARF").[5][6] These anions are prized for their remarkable stability and their inertness, allowing them to function as "spectator" counterions that do not interfere with the chemistry of the associated cation.[6][7]

Caption: Fluorine's inductive effect delocalizes charge in BARF.

Synthesis of Fluorinated Tetraphenylborates: A Practical Workflow

The most common and reliable route to fluorinated tetraphenylborates involves the reaction of a fluorinated aryl Grignard reagent with a boron source, typically sodium tetrafluoroborate (NaBF₄).[6] The synthesis of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) serves as an archetypal example.

Experimental Protocol: Synthesis of NaBArF₂₄

This protocol is adapted from established literature procedures, with an emphasis on safety and purity.[7][8][9]

Causality and Rationale:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be flame-dried, and all solvents must be rigorously dried to prevent quenching the reagent and reducing the yield.

-

Grignard Formation: 1-bromo-3,5-bis(trifluoromethyl)benzene is the starting material. Magnesium turnings are used to form the arylmagnesium bromide intermediate. The use of an ethereal solvent like diethyl ether is crucial as it solvates the magnesium species, facilitating the reaction.

-

Safety Precaution: The formation of trifluoromethylaryl Grignard reagents can be highly exothermic. The presence of excess magnesium metal has been associated with explosive decompositions.[9] Therefore, the slow, dropwise addition of the aryl bromide is critical to control the reaction temperature. An alternative, safer protocol avoids metallic magnesium entirely by using an alkyl Grignard reagent to perform a metal-halogen exchange.[9]

-

Reaction with Boron Source: The prepared Grignard reagent is then reacted with NaBF₄. The four fluorinated aryl groups displace the fluoride ions on the boron center.

-

Workup and Purification: The reaction is quenched with an aqueous solution of sodium carbonate to neutralize any remaining acid and precipitate magnesium salts. The product, NaBArF₂₄, is highly lipophilic and remains in the organic layer. Subsequent washing and recrystallization steps are necessary to remove impurities and any residual water, which can be surprisingly persistent.[9][10]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked, round-bottom flask fitted with a reflux condenser, a dropping funnel, and an argon/nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.

-

Grignard Reagent Preparation:

-

To the flask, add magnesium turnings (4.2 eq.) and anhydrous diethyl ether.

-

Dissolve 1-bromo-3,5-bis(trifluoromethyl)benzene (4.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature overnight.

-

-

Borate Formation:

-

In a separate flame-dried flask, add sodium tetrafluoroborate (NaBF₄, 1.0 eq.) and suspend it in anhydrous diethyl ether.

-

Cool the NaBF₄ suspension in an ice bath.

-

Slowly transfer the prepared Grignard reagent to the NaBF₄ suspension via a cannula.

-

After the transfer is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

-

-

Quench and Extraction:

-

Slowly pour the reaction mixture into an aqueous solution of sodium carbonate (Na₂CO₃).

-

Stir vigorously for 30 minutes.

-

Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification and Drying:

-

Filter the solution and remove the solvent under reduced pressure to yield a crude solid.

-

Recrystallize the solid from a suitable solvent system (e.g., hexane/toluene) to obtain a pure, white powder.

-

For applications requiring strictly anhydrous material, the product must be rigorously dried under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅).[9]

-

Caption: Simplified workflow for the synthesis of NaBArF₂₄.

Physicochemical Properties: A Comparative Analysis

The introduction of fluorine imparts properties that are drastically different from the parent tetraphenylborate. These properties are not merely incremental improvements but represent a paradigm shift in the anion's capabilities.

| Property | [B(C₆H₅)₄]⁻ (Non-fluorinated) | [B(C₆F₅)₄]⁻ (BArF₂₀) | [B(3,5-(CF₃)₂)C₆H₃)₄]⁻ (BArF₂₄) | Rationale for Fluorine's Effect |

| Coordinating Ability | Moderately Coordinating | Very Weakly Coordinating[11] | Extremely Weakly Coordinating[6][7] | Strong inductive electron withdrawal by F or CF₃ groups delocalizes the negative charge, reducing the anion's nucleophilicity and basicity.[1] |

| Oxidative Stability | Low; easily oxidized | High | Very High[3] | The C-F and C-CF₃ bonds are exceptionally strong, and the electron-poor nature of the rings makes them resistant to oxidation.[12] |

| Hydrolytic Stability | Prone to decomposition in acidic media[1] | Stable in acid[3] | Remarkably stable, even in strong acid.[3][13] | Steric shielding and the strong C-B bond, fortified by the electron-withdrawing groups, prevent protonolysis. |

| Lipophilicity | Lipophilic | Highly Lipophilic | Extremely Lipophilic[3][10] | The hydrophobic nature of the C-F bond significantly increases solubility in non-polar organic solvents and decreases solubility in water.[14][15] |

| Applications | Gravimetric analysis, limited catalysis | Cation stabilization, polymerization catalysis[16] | Demanding catalysis, phase-transfer catalysis, electrochemistry, synthesis of highly reactive species.[1][7][17] | The combination of stability and non-coordinating nature allows for the isolation and use of "naked" cations in sensitive chemical transformations. |

Applications in Research and Drug Development

The unique properties of fluorinated tetraphenylborates have made them indispensable tools across various scientific disciplines, including those central to drug discovery and development.

Activating Agents in Homogeneous Catalysis

Perhaps the most significant application is in generating highly electrophilic, cationic transition metal complexes for catalysis.[9] In olefin polymerization, for example, a neutral metallocene precursor is activated by abstracting an alkyl group, leaving a cationic active site. A fluorinated tetraphenylborate is the ideal counterion because it does not coordinate back to the electron-deficient metal center, which would otherwise inhibit the catalytic cycle.[6][16]

Mechanism of Action:

-

A neutral catalyst precursor (e.g., LₙM-R) is treated with an activator (e.g., [Ph₃C]⁺[BArF₂₄]⁻).

-

The activator abstracts the 'R' group (e.g., as Ph₃C-R).

-

This generates the highly reactive cationic catalyst [LₙM]⁺, which is stabilized by the non-coordinating [BArF₂₄]⁻ anion.

-

The unencumbered cationic center is now free to coordinate with substrates and perform catalysis.

Anionic Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reacting chemicals that are soluble in different, immiscible phases (e.g., aqueous and organic).[2] While traditional PTC uses lipophilic cations to transport anions into an organic phase, fluorinated tetraphenylborates enable anionic PTC.[2][3] Their high lipophilicity allows them to extract cations from an aqueous or solid phase into an organic solvent, where the "naked," dehydrated cation exhibits greatly enhanced reactivity.[3]

This has direct relevance in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), by facilitating reactions like diazo couplings and Friedel-Crafts alkylations in two-phase systems.[2][3]

Caption: Anionic phase-transfer catalysis using [BArF₂₄]⁻.

Applications in Drug Development

While not APIs themselves, fluorinated tetraphenylborates play crucial supporting roles in pharmaceutical R&D:

-

Complex Synthesis: The ability to stabilize highly reactive cationic intermediates is invaluable in the multi-step synthesis of complex drug molecules. It allows for transformations that would be impossible with more traditional, coordinating anions.

-

Ion-Selective Electrodes (ISEs): The high lipophilicity of anions like NaBArF₂₄ makes them excellent ionic additives in the polymeric membranes of ISEs.[8][10] These sensors can be designed for the potentiometric determination of specific drug molecules (which can be cationic) in complex matrices like biological fluids, a critical function in pharmacokinetic studies and quality control.

-

Electrolyte Systems: In electrochemistry and the development of next-generation batteries, salts of weakly coordinating anions are essential for creating highly conductive electrolytes in low-polarity solvents, a field that can overlap with the development of electrochemically active drugs or diagnostic devices.[7][18]

The broader context of fluorination in medicine is profound. Approximately 20% of all commercial pharmaceuticals contain fluorine.[15] The atom is used to enhance metabolic stability, improve membrane permeability (lipophilicity), and modulate binding affinity.[19][20][21] Understanding the behavior of highly fluorinated compounds like BArF₂₄ provides drug development professionals with deeper insights into the fundamental physicochemical effects of fluorination that they leverage in API design.

Conclusion

The role of fluorine in tetraphenylborate compounds is a testament to the power of strategic molecular design. Through the simple substitution of hydrogen with fluorine, an anion of limited utility was transformed into a cornerstone of modern chemistry. The resulting fluorinated tetraphenylborates—chemically inert, exceptionally stable, and weakly coordinating—have enabled the generation and study of previously inaccessible reactive species. For researchers in catalysis, materials science, and drug development, these compounds are not merely reagents but enabling tools that push the boundaries of chemical synthesis and analysis. Their continued application promises to fuel further innovation, from the creation of more efficient industrial catalysts to the development of novel analytical methods for the next generation of pharmaceuticals.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated tetraphenylborate anion - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]

- 7. Syntheses, characterisation and solid-state study of alkali and ammonium BArF salts - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05928K [pubs.rsc.org]

- 8. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 79060-88-1 [chemicalbook.com]

- 9. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四 [3,5-双(三氟甲基)苯基] 硼酸钠 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 11. Understanding weakly coordinating anions: tetrakis(pentafluorophenyl)borate paired with inorganic and organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrochemical instability of highly fluorinated tetraphenyl borates and syntheses of their respective biphenyls. | Semantic Scholar [semanticscholar.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Synthesis and physico-chemical properties of ionic liquids containing tetrakis(perfluorophenyl)borate, tetraphenylborate and trifluorophenylborate anions. [escholarship.org]

- 15. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 16. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sodium tetrakis 3,5-bis(trifluoromethyl)phenyl borate 79060-88-1 [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. alfa-chemclinix.com [alfa-chemclinix.com]

- 20. nbinno.com [nbinno.com]

- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

The Elucidation of Crystalline Architecture: A Technical Guide to Sodium Tetrakis(4-fluorophenyl)borate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword